molecular formula C10H22S2 B090501 Dipentyl disulphide CAS No. 112-51-6

Dipentyl disulphide

Cat. No. B090501
CAS RN: 112-51-6
M. Wt: 206.4 g/mol
InChI Key: YSQZSPCQDXHJDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of disulphides can be inferred from the oxidative polymerization of diphenyl disulphide using superacid AlCl3-FeCl3 as described in the preparation of poly-(1,4-phenylene sulphide) . Although the specific synthesis of dipentyl disulphide is not mentioned, similar oxidative conditions could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of disulphides can be complex, as indicated by the crystal and molecular structure analysis of 1,2-diphenyl-1,2-diphospholane-1,2-disulphide . The structure of dipentyl disulphide would similarly involve a sulfur-sulfur bond, but with pentyl groups attached to each sulfur atom. The molecular structure of di-t-butylsulphide, another disulphide, has been investigated by gas electron diffraction, which provides bond lengths and angles that could be comparable to those in dipentyl disulphide .

Chemical Reactions Analysis

The reactivity of disulphides can be seen in the thermal decomposition of diphenyl disulphide, which produces various sulfur-containing products . The reaction of diphenyl disulphide with 1,8-dehydronaphthalene also demonstrates the potential for disulphides to participate in complex chemical reactions, leading to the formation of various sulphide products . These studies suggest that dipentyl disulphide could also undergo similar decomposition and reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The polarographic behavior of diphenyl disulphide in aprotic solvents has been studied, revealing a two-electron mechanism for its reduction to thiophenolate . This provides a glimpse into the electrochemical properties that dipentyl disulphide might exhibit. The physical properties of disulphides can also be deduced from the molecular structure of di-t-butylsulphide, which shows steric hindrance between bulky groups affecting bond lengths and angles .

Scientific Research Applications

Application 1: Radical Addition Reaction to Unsaturated Bonds

  • Summary of the Application: Diphenyl disulfide is used in the addition reaction of interelement compounds with heteroatom–heteroatom single bonds to unsaturated bonds under photoirradiation. This is an important method for the efficient and atom-economical construction of carbon–heteroatom bonds .
  • Methods of Application: The reaction of styrene with diphenyl disulfide in the presence of diphenyl diselenide upon irradiation with a 100 W Xe lamp led to the formation of dithiolation product .
  • Results or Outcomes: The reaction led to the formation of dithiolation product and thioselenation product in 11% and 21% yields, respectively .

Application 2: Load-Carrying Additives

  • Summary of the Application: Di-p-tolyl disulfides are employed as load-carrying additives because of their anti-wear and extreme load-bearing qualities. External pressure triggers conformational up-conversion (leads to phase transition) in the molecules of p-Tol2S2, by compensating for the stress and absorbing its energy .
  • Methods of Application: The study used density functional theory (DFT) at ω B97XD/6-31G* functional level, to calculate lattice parameters, Gibbs free energies, and vibrational spectra of three phases (i.e., α, β, and γ) of p-Tol2S2 under different pressure and temperature conditions .
  • Results or Outcomes: The phase transition between phases α and β occurred at a pressure and temperature of 0.65 GPa and 463 K, respectively. Furthermore, phase transition between phases α and γ was found at a pressure and temperature of 0.35 GPa and 400 K, respectively .

Application 3: Cyclization of Dichalcogenides with Alkenes and Alkynes

  • Methods of Application: The specific methods of application can vary depending on the reactants and conditions. Typically, this involves the reaction of a dichalcogenide with an alkene or alkyne under suitable conditions to induce cyclization .
  • Results or Outcomes: The outcome of this reaction is the formation of cyclic compounds. The exact structure of the product can vary depending on the reactants and conditions .

Application 4: Direct Selenylation/Sulfuration of C−H/C−C/C−N Bonds

  • Summary of the Application: Disulfides and diselenides can be used for the direct selenylation and sulfuration of C−H, C−C, and C−N bonds. This is an important method for the functionalization of these bonds .
  • Methods of Application: The specific methods of application can vary depending on the reactants and conditions. Typically, this involves the reaction of a disulfide or diselenide with a compound containing a C−H, C−C, or C−N bond under suitable conditions to induce selenylation or sulfuration .
  • Results or Outcomes: The outcome of this reaction is the functionalization of the C−H, C−C, or C−N bond with a selenium or sulfur atom. The exact structure of the product can vary depending on the reactants and conditions .

Application 5: Visible-Light-Enabled Seleno- and Sulfur-Bifunctionalization of Alkenes/Alkynes

  • Summary of the Application: Disulfides and diselenides can be used for the visible-light-enabled seleno- and sulfur-bifunctionalization of alkenes and alkynes. This is an important method for the functionalization of these bonds .
  • Methods of Application: The specific methods of application can vary depending on the reactants and conditions. Typically, this involves the reaction of a disulfide or diselenide with an alkene or alkyne under suitable conditions to induce seleno- and sulfur-bifunctionalization .
  • Results or Outcomes: The outcome of this reaction is the functionalization of the alkene or alkyne bond with a selenium or sulfur atom. The exact structure of the product can vary depending on the reactants and conditions .

Application 6: Energy Storage Devices

  • Summary of the Application: Di-p-tolyl disulfides (p-Tol2S2) are employed as load-carrying additives in energy storage devices because of their anti-wear and extreme load-bearing qualities. External pressure triggers conformational up-conversion (leads to phase transition) in the molecules of p-Tol2S2, by compensating for the stress and absorbing its energy .
  • Methods of Application: The study used density functional theory (DFT) at ω B97XD/6-31G* functional level, to calculate lattice parameters, Gibbs free energies, and vibrational spectra of three phases (i.e., α, β, and γ) of p-Tol2S2 under different pressure and temperature conditions .
  • Results or Outcomes: The phase transition between phases α and β occurred at a pressure and temperature of 0.65 GPa and 463 K, respectively. Furthermore, phase transition between phases α and γ was found at a pressure and temperature of 0.35 GPa and 400 K, respectively .

properties

IUPAC Name

1-(pentyldisulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQZSPCQDXHJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSSCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873947
Record name Pentyl disulfide
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Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dipentyl disulphide

CAS RN

112-51-6, 68513-62-2
Record name Dipentyl disulfide
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Record name Dipentyl disulphide
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Record name Disulfides, C5-12-alkyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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